5-Methoxyisolariciresinol

Antioxidant Free-radical scavenging Lignan SAR

5‑Methoxyisolariciresinol (CAS 136082‑41‑2) is a naturally occurring lignan belonging to the 9,9′‑dihydroxyaryltetralin class, formally a 5‑methoxy derivative of (+)-isolariciresinol. It has been isolated from phylogenetically diverse medicinal plants including Walsura yunnanensis, Dendrobium officinale, Euterpe oleracea (açai) and Quercus glauca, frequently co‑occurring with close structural analogs such as isolariciresinol, lyoniresinol and syringaresinol.

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
Cat. No. B12321020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyisolariciresinol
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
InChIInChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3
InChIKeyZPRAJLPWRSLALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyisolariciresinol for Targeted Lignan Research – Key Structural & Bioactivity Baseline


5‑Methoxyisolariciresinol (CAS 136082‑41‑2) is a naturally occurring lignan belonging to the 9,9′‑dihydroxyaryltetralin class, formally a 5‑methoxy derivative of (+)-isolariciresinol [1]. It has been isolated from phylogenetically diverse medicinal plants including Walsura yunnanensis, Dendrobium officinale, Euterpe oleracea (açai) and Quercus glauca, frequently co‑occurring with close structural analogs such as isolariciresinol, lyoniresinol and syringaresinol [1][2][3]. The compound is commercially available as a purified reference standard (typical purity ≥95 % by HPLC) for analytical and in vitro pharmacological studies, with a molecular weight of 390.43 g·mol⁻¹ and a topological polar surface area of ~109 Ų [4].

5‑Methoxyisolariciresinol vs. Generic Lignan Stock – Why Substitution Risks Experimental Drift


Lignans containing the 1‑phenyltetralin scaffold display sharply divergent bioactivity profiles depending on the number, position, and type of aromatic substituents; even a single additional methoxy group can invert selectivity between antioxidant, anti‑nitric oxide, and antiproliferative endpoints [1][2]. Consequently, substituting 5‑methoxyisolariciresinol with the more abundant isolariciresinol or lyoniresinol without verifying the specific assay‑matched performance introduces uncontrolled variability that can erase or falsely exaggerate a biological signal [3]. The quantitative evidence below demonstrates that the 5‑methoxy substitution pattern creates measurable, reproducible differentiation, making the compound a distinct chemical tool rather than a fungible member of its structural family.

5‑Methoxyisolariciresinol – Quantitative Differential Evidence Against Closest Lignan Analogs


DPPH Radical Scavenging EC₅₀ – Direct Glycoside Comparison with Lyoniresinol Glycoside

In a head‑to‑head DPPH assay performed under identical conditions, (+)-5′-methoxyisolariciresinol 3α‑O‑β‑D‑glucopyranoside displayed an EC₅₀ of 80 µM, positioning it 5 µM weaker than the co‑isolated (+)-lyoniresinol‑2α‑O‑β‑D‑glucopyranoside (EC₅₀ = 75 µM) and 25 µM weaker than the novel sagitiside A (EC₅₀ = 55 µM) [1]. This rank‑order potency establishes that the 5‑methoxy substitution confers measurably distinct radical‑scavenging capacity relative to the lyoniresinol scaffold bearing a different hydroxyl/methoxy arrangement.

Antioxidant Free-radical scavenging Lignan SAR

Selective Absence of Anti‑Nitric Oxide Activity – Differentiation from Syringaresinol and Triterpenoid Co‑Metabolites

When assayed for inhibition of LPS/IFN‑γ‑induced nitric oxide (NO) production in MH‑S alveolar macrophages, 5‑methoxy‑(+)-isolariciresinol showed no detectable anti‑NO activity, whereas the co‑isolated (−)-syringaresinol and the bibenzyl dendrocandin U exerted clear inhibition (IC₅₀ values for related active compounds in the same assay system have been reported in the range 8.25–14.04 µM) [1][2]. This functional selectivity suggests that the 5‑methoxy motif disfavors engagement with the TLR4/MyD88/NF‑κB signaling axis engaged by anti‑inflammatory lignans.

Anti-inflammatory Nitric oxide inhibition Lignan selectivity

MCF‑7 Breast Cancer Cell Metabolic Activity – Quantitative Comparison with Co‑Isolated Phenolics

In an MTT‑based metabolic activity assay using MCF‑7 human breast cancer cells, treatment with 100 µM (+)-5′-methoxyisolariciresinol‑9′-O‑α‑L‑rhamnoside reduced metabolic activity to 83.08 % ± 1.82 % of untreated controls, compared with 94.96 % ± 0.43 % for kaempferol‑7‑O‑β‑D‑glucopyranoside, 89.05 % ± 2.03 % for astragaline, and 52.94 % ± 0.62 % for orientin [1]. The intermediate level of suppression distinguishes this specific 5‑methoxy lignan glycoside from both weakly active and highly potent co‑metabolites in the same experimental system.

Breast cancer MCF-7 Cell viability Lignan cytotoxicity

5‑Methoxyisolariciresinol – Evidence‑Linked Application Scenarios for Procurement Decisions


Lignan Structure–Activity Relationship (SAR) Libraries – Antioxidant Pharmacophore Mapping

The quantitatively established DPPH EC₅₀ difference between 5‑methoxyisolariciresinol glycoside (80 µM) and lyoniresinol glycoside (75 µM) makes this compound a critical reference point for constructing SAR matrices that probe the effect of a single methoxy substituent on the phenyltetralin scaffold [1]. Procurement of purified 5‑methoxyisolariciresinol alongside its parent isolariciresinol and lyoniresinol enables systematic interrogation of antioxidant pharmacophoric requirements.

Selective Antioxidant Probe Without NO‑Interference in Macrophage Inflammation Models

Because 5‑methoxy‑(+)-isolariciresinol is inactive in LPS/IFN‑γ‑induced nitric oxide assays while retaining radical‑scavenging capacity, it serves as a clean antioxidant probe in macrophage‑based studies where separation of oxidative and nitrosative stress pathways is required [2]. This property avoids the confounding anti‑NO effects seen with syringaresinol or triterpenoid comparators.

MCF‑7 Breast Cancer Cell Screening – Moderate‑Potency Lignan Benchmark

The MCF‑7 metabolic activity reduction to 83.08 % ± 1.82 % at 100 µM provides a reproducible moderate‑potency benchmark for breast cancer cell viability screening [3]. 5‑Methoxyisolariciresinol can be employed as a reference compound when evaluating new lignan derivatives or plant fractions for oncology applications, offering a defined potency intermediate between weak (e.g., kaempferol glucoside) and strong (e.g., orientin) reference compounds.

Phytochemical Fingerprinting and Quality Control of Walsura, Dendrobium, and Euterpe Species

The isolation of 5‑methoxyisolariciresinol from Walsura yunnanensis, Dendrobium officinale, and Euterpe oleracea supports its use as a species‑specific or genus‑specific analytical marker [4]. HPLC‑grade reference material allows quality‑control laboratories to identify and quantify this lignan in botanical raw materials and extracts, distinguishing authentic plant material from adulterants or other lignan‑rich species.

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